N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-16(22)7-3-8-17(13)23-19(26)12-29-20-15-6-2-9-18(15)25(21(27)24-20)11-14-5-4-10-28-14/h3-5,7-8,10H,2,6,9,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOIBDOOIRZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro-substituted phenyl group, a furan moiety, and a tetrahydropyrimidine ring. Its molecular formula is , with a molecular weight of 479.9 g/mol . The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been employed to evaluate the radical scavenging activity. Compounds with furan and pyrimidine moieties often demonstrate enhanced antioxidant capabilities due to their ability to donate electrons and neutralize free radicals .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains. Studies have indicated that modifications in the substituents can lead to increased potency against pathogens .
Cytotoxicity
In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Antioxidant Capacity :
- Antimicrobial Evaluation :
- Cytotoxicity Assessment :
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit potent anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with tumor growth .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell walls and inhibit protein synthesis makes it a candidate for developing new antibiotics. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of a series of compounds related to this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study assessed the effectiveness of this compound against various bacterial strains. The results showed that it exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new therapeutic agent .
Comparison with Similar Compounds
Structural Features
Key analogs share the thioacetamide-pyrimidinone scaffold but differ in substituents (Table 1).
Table 1: Structural Comparison of Analogs
Key Observations :
- The cyclopenta-pyrimidinone core in the target compound is distinct from thieno-pyrimidinone analogs (e.g., ), which incorporate sulfur in the fused ring system.
- The furan-2-ylmethyl group in the target compound introduces oxygen-based heteroaromaticity, contrasting with sulfur-containing thiophene analogs (e.g., ).
Key Observations :
- Sodium acetate or methylate is commonly used to deprotonate thiols, facilitating nucleophilic substitution with chloroacetamides .
- Yields range from 53% to 85%, influenced by steric hindrance from substituents (e.g., bulkier groups like trifluoromethyl may lower yields) .
Spectroscopic and Physicochemical Properties
NMR and Mass Spectrometry
- N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ([15]): 1H NMR: Aromatic protons resonate at δ 7.82 (d, J=8.2 Hz) and δ 7.41–7.28 (m), consistent with dichlorophenyl environments. LC-MS: m/z 409.888 [M+H]+, aligning with its molecular formula.
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ([9]):
- 1H NMR : SCH2 protons appear at δ 4.12 (s), while CH3 is at δ 2.19 (s).
- LC-MS : m/z 344.21 [M+H]+.
Key Observations :
- Substituents alter chemical shifts; for example, electron-withdrawing groups (e.g., Cl, CF3) deshield adjacent protons .
- Molecular networking () and NMR-based clustering () can differentiate analogs by fragmentation patterns and shift profiles .
Thermal Properties
- Melting Points: Compound in : 230°C (high crystallinity due to dichlorophenyl group). Compound in : 197–198°C (lower mp, possibly due to flexible cyclopenta-thieno moiety).
Substituent Effects on Bioactivity (Inferred)
- Furan-2-ylmethyl in the target compound may enhance metabolic stability compared to thiophene analogs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare the cyclopenta[d]pyrimidine core in this compound?
The cyclopenta[d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, cyclization of 2-thioxo-dihydropyrimidinones with α,β-unsaturated ketones under acidic conditions generates the fused bicyclic system . Key steps include:
- Reagent choice : Use of trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) to promote cyclization.
- Reaction conditions : Heating at 80–100°C for 6–12 hours .
- Yield optimization : Yields range from 53% to 80%, depending on substituent steric effects .
| Example Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of 2-thioxo intermediate | TFA, 90°C, 8 hrs | 53% | |
| Cyclocondensation with enones | PPA, 100°C, 6 hrs | 80% |
Q. How is the compound characterized using spectroscopic and analytical techniques?
Structural confirmation relies on:
- 1H NMR : Distinct signals for the furan-2-ylmethyl group (δ ~6.01 ppm, singlet) and cyclopenta[d]pyrimidine protons (δ 2.43–3.18 ppm, multiplet for CH2 groups) .
- LC-MS : Molecular ion peaks at m/z 344–326 [M+H]⁺, consistent with molecular weights of analogs .
- Elemental analysis : Discrepancies in carbon/nitrogen content (e.g., 45.29% C observed vs. 45.36% calculated) highlight the need for rigorous purification .
| Key NMR Assignments | δ (ppm) | Reference |
|---|---|---|
| Furan CH-5 | 6.01 (s) | |
| Cyclopenta CH2 | 2.43–3.18 (m) | |
| Acetamide NH | 10.10 (s) |
Advanced Research Questions
Q. How can stereochemical ambiguities in the cyclopenta[d]pyrimidine core be resolved?
The bicyclic system’s stereochemistry is challenging to confirm via NMR alone due to overlapping signals. Advanced strategies include:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related N-(chlorophenyl)acetamide derivatives .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate ring conformation .
- NOESY experiments : Identify spatial proximity between furan and pyrimidine protons to infer spatial arrangement .
Q. What methodologies address contradictions in elemental analysis data during purity assessment?
Discrepancies (e.g., 0.07% deviation in carbon content) may arise from residual solvents or byproducts. Solutions include:
- Combined techniques : Use HPLC (≥95% purity threshold) alongside elemental analysis .
- Recrystallization : Optimize solvent systems (e.g., DMSO/ethanol mixtures) to remove impurities .
- Mass balance : Quantify unreacted starting materials via LC-MS to adjust stoichiometry in subsequent batches .
| Analytical Workflow | Purpose | Reference |
|---|---|---|
| HPLC purity check | Quantify impurities | |
| LC-MS trace analysis | Detect unreacted SM | |
| X-ray diffraction | Confirm crystallinity |
Q. How can computational modeling predict the compound’s electronic properties for structure-activity studies?
Density Functional Theory (DFT) calculations reveal:
- HOMO-LUMO gaps : Correlate with reactivity (e.g., furan’s electron-rich nature lowers LUMO energy, enhancing electrophilic interactions) .
- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic regions (e.g., acetamide sulfur as a nucleophilic hotspot) .
- Docking studies : Predict binding affinities to biological targets (e.g., kinase enzymes) by modeling interactions with the pyrimidine-thioacetamide pharmacophore .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
